molecular formula C11H10FN3O2 B15256632 (E)-8-Fluoro-N'-hydroxy-5-methoxyisoquinoline-1-carboximidamide

(E)-8-Fluoro-N'-hydroxy-5-methoxyisoquinoline-1-carboximidamide

Cat. No.: B15256632
M. Wt: 235.21 g/mol
InChI Key: QRQBPPMZZQYEIM-UHFFFAOYSA-N
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Description

(E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to an isoquinoline backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alcohols and bases.

    Formation of Carboximidamide: The final step involves the conversion of a carboxylic acid derivative to the carboximidamide using reagents like hydroxylamine.

Industrial Production Methods

Industrial production of (E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroisoquinoline: Lacks the hydroxy and methoxy groups, resulting in different chemical reactivity and biological activity.

    N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide: Lacks the fluorine atom, affecting its binding affinity and specificity.

    5-Methoxyisoquinoline-1-carboximidamide: Lacks both the fluorine and hydroxy groups, leading to distinct chemical and biological properties.

Uniqueness

(E)-8-Fluoro-N’-hydroxy-5-methoxyisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its binding affinity and stability, while the hydroxy and methoxy groups provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

8-fluoro-N'-hydroxy-5-methoxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H10FN3O2/c1-17-8-3-2-7(12)9-6(8)4-5-14-10(9)11(13)15-16/h2-5,16H,1H3,(H2,13,15)

InChI Key

QRQBPPMZZQYEIM-UHFFFAOYSA-N

Isomeric SMILES

COC1=C2C=CN=C(C2=C(C=C1)F)/C(=N\O)/N

Canonical SMILES

COC1=C2C=CN=C(C2=C(C=C1)F)C(=NO)N

Origin of Product

United States

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